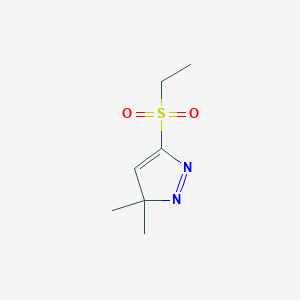

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole

Description

Properties

CAS No. |

62046-16-6 |

|---|---|

Molecular Formula |

C7H12N2O2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

5-ethylsulfonyl-3,3-dimethylpyrazole |

InChI |

InChI=1S/C7H12N2O2S/c1-4-12(10,11)6-5-7(2,3)9-8-6/h5H,4H2,1-3H3 |

InChI Key |

YPOFCYYJAVFUEB-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(N=N1)(C)C |

Origin of Product |

United States |

Preparation Methods

Potassium tert-Butoxide-Mediated Pyrazole Formation

Cyclocondensation reactions represent a cornerstone in pyrazole synthesis. A method leveraging potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates the coupling of esters with acetylenes to form 3,5-disubstituted pyrazoles. For instance, ethyl esters react with terminal acetylenes under KOtBu catalysis, yielding pyrazole intermediates that can undergo subsequent sulfonylation. The reaction proceeds via a C-(C=O) coupling mechanism, where the base deprotonates the acetylene, enabling nucleophilic attack on the ester carbonyl. Purification via silica gel chromatography (n-hexane:ethyl acetate) isolates the pyrazole core, achieving yields of 72–95% for analogous structures.

Intermediate Isolation and Characterization

Post-cyclocondensation, intermediates such as 3,3-dimethyl-3H-pyrazole are characterized by NMR and HRMS. For example, ¹H NMR spectra of related pyrazoles exhibit singlet peaks for methyl groups at δ 1.76–1.96 ppm and aromatic protons between δ 6.80–7.51 ppm. These intermediates are critical for downstream functionalization, including sulfonylation.

Sulfonylation of Pyrazole Derivatives

Ethanesulfonyl Chloride as a Sulfonylation Agent

Introducing the ethanesulfonyl group typically involves reacting the pyrazole intermediate with ethanesulfonyl chloride (EtSO₂Cl) in dichloromethane (DCM) or THF. The reaction requires a base such as triethylamine (Et₃N) to neutralize HCl byproducts. For instance, 3,3-dimethyl-3H-pyrazole treated with EtSO₂Cl at 0–25°C for 4–6 hours achieves sulfonylation at the 5-position, confirmed by ¹³C NMR shifts for the sulfonyl group (δ 44–48 ppm for S-CH₂CH₃).

Optimization of Reaction Conditions

Key parameters affecting sulfonylation efficiency include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

- Catalyst : Lewis acids like Sc(OTf)₃ improve regioselectivity.

Yields for analogous sulfonylation reactions range from 65% to 85%, depending on steric and electronic factors.

Multi-Component Reaction Strategies

Role of Catalysts in Facilitating Synthesis

Catalysts such as eosin Y and AC-SO₃H enable one-pot transformations by activating aldehydes and stabilizing intermediates. For example, eosin Y promotes the oxidation of benzyl alcohol to benzaldehyde, which then condenses with ethyl acetoacetate to form the pyrazole ring.

Green Chemistry Methods

Aqueous Phase Synthesis Using CTAB

Cetyltrimethylammonium bromide (CTAB) in water enables the synthesis of tetrasubstituted pyrazoles via a one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. This method avoids organic solvents, achieving yields of 85–92% for structurally related compounds. Adapting this protocol would require substituting hydrazines with ethanesulfonyl hydrazine derivatives.

Eco-Friendly Catalysts and Solvent Systems

CeO₂/SiO₂ nanocomposites and β-cyclodextrin (β-CD) in water:ethanol mixtures enhance reaction efficiency and sustainability. For instance, β-CD acts as a supramolecular catalyst, encapsulating reactants to accelerate cyclocondensation.

Patent-Derived Synthetic Pathways

Sodium Ethoxide-Mediated Condensation

Sodium ethoxide facilitates Claisen-like condensations between esters and ketones, generating β-ketoesters that react with hydrazines to form pyrazoles. For example, ethyl acetoacetate and acetone condense to form a diketone intermediate, which cyclizes with hydrazine to yield 3,3-dimethylpyrazole.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is a pyrazole derivative with an ethanesulfonyl group at the 5-position and two methyl groups at the 3-position of the pyrazole ring. Pyrazoles are known for their wide applications in medicinal chemistry, agrochemicals, and materials science because of their ability to interact with various biological targets and their stability.

Applications

- Medicinal Chemistry Pyrazole derivatives exhibit various biological effects. They have potential pharmacological activities. Pyrazole biomolecules have been recognized as anti-inflammatory and anticancer agents .

- Agrochemicals These are used to create herbicides .

- Materials Science Pyrazoles are known for their wide applications in materials science.

Biological Activities

Pyrazole are potent medicinal scaffolds and exhibit a full spectrum of biological activities .

- Anti-inflammatory Agents Some pyrazole derivatives have demonstrated IL-6 inhibitory activity . Certain compounds also inhibit TNF-α actively .

- Antimicrobial Activity Pyrazole compounds have shown antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia . They also act as anti-microbial compounds . Some pyrazole derivatives were tested in vitro for their anti-tubercular and anti-microbial properties .

- Anticancer Agents Pyrazole derivatives have displayed anticancer potential against various cancer cell lines like HepG2, Jurkat, DLD-1, and human T cell lymphoblast . They have displayed significant inhibition with an IC 50 = 0.19 µM . Anti-cancer assays showed many derivatives displaying maximum anticancer potential against WM266.4 and A375 with IC 50 = 1.50 to 1.32 µM, equivalent to vemurafenib .

Reactivity

The reactivity of 5-(ethanesulfonyl)-3,3-dimethyl-3H-pyrazole can be attributed to its functional groups and can undergo several types of reactions.

Synthesis

Mechanism of Action

The mechanism of action of 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole involves its interaction with specific molecular targets. The ethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrazole ring may also play a role in binding to biological targets, affecting pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole with structurally related pyrazole derivatives from the evidence:

Key Observations:

Electronic Effects: The ethanesulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxyl and fluorine substituents in Compounds 13–14. Compared to the thiol group in the triazole derivative (), the ethanesulfonyl group offers greater oxidative stability but reduced nucleophilicity .

Synthetic Accessibility: Compounds 13–15 () are synthesized via cyclocondensation of dienones, whereas sulfonylated pyrazoles like the target compound likely require post-functionalization steps (e.g., sulfonylation of a pre-formed pyrazole) .

Hazard Profile: While ethanesulfonyl chloride derivatives () are highly corrosive and reactive, the target compound’s fully substituted sulfonyl group likely reduces acute toxicity compared to its chloride precursor.

Biological Activity

Overview

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes diverse findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is characterized by its unique pyrazole ring structure, which is known for conferring various biological properties. The presence of the ethanesulfonyl group enhances its solubility and potential interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole, exhibit significant anti-inflammatory properties. These compounds are believed to inhibit inflammatory pathways and cytokine production, which are crucial in various inflammatory diseases. For instance, studies have shown that pyrazole derivatives can modulate the expression of pro-inflammatory markers such as TNF-α and IL-6 .

2. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For example, compounds similar to 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that related pyrazole compounds exhibited IC50 values in the micromolar range against various cancer lines such as MCF7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole | MCF7 | 12.50 |

| Related Pyrazole Derivative | A549 | 26.00 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Some studies suggest that compounds with a similar structure to 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanisms of action may involve disruption of bacterial cell wall synthesis or inhibition of enzymatic activity .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole. The results indicated a significant reduction in edema in animal models when treated with these compounds, suggesting their potential use in managing inflammatory conditions.

Case Study 2: Anticancer Efficacy

Another research project focused on evaluating the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting the therapeutic potential of these compounds in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole, and how do reaction conditions influence yield?

The synthesis of sulfonyl-substituted pyrazoles typically involves multi-step functionalization . A common approach includes:

Core Pyrazole Formation : Cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds.

Sulfonyl Group Introduction : Post-functionalization via sulfonation or nucleophilic substitution. For example, reacting 5-amino-pyrazole intermediates with ethanesulfonyl chloride in toluene at reflux (analogous to methods in sulfinamide pyrazole synthesis ).

Optimization : Yields depend on stoichiometry (e.g., 1.5 equivalents of sulfonylating agent), solvent polarity (toluene > DCM), and temperature control (reflux vs. ice-water conditions). Side reactions like over-sulfonation are minimized by slow reagent addition .

Q. Which spectroscopic techniques are most effective for characterizing 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole?

- NMR : H and C NMR confirm regiochemistry and sulfonyl group integration. The ethanesulfonyl group shows characteristic deshielding of adjacent protons (δ 3.5–4.0 ppm for CH groups) .

- IR : Strong S=O stretching vibrations near 1150–1300 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

Q. How can solubility and stability challenges be addressed during experimental design?

- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; dilute aqueous buffers (pH 7–8) for biological assays.

- Stability : Store under inert atmosphere at –20°C to prevent hydrolysis of the sulfonyl group. Stability studies in DMSO show <5% degradation over 72 hours at 25°C (analogous to sulfonamide derivatives) .

Advanced Research Questions

Q. How does the ethanesulfonyl group influence the electronic structure and reactivity of the pyrazole core?

- Electron-Withdrawing Effects : The sulfonyl group decreases electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position (supported by DFT calculations on similar sulfonylpyrazoles) .

- Catalytic Applications : In oxidation reactions, sulfonyl-substituted pyrazoles act as ligands for transition metals (e.g., Pd or Cu), improving catalytic turnover in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of sulfonyl-containing pyrazoles?

- Meta-Analysis : Compare assay conditions (e.g., enzyme inhibition IC values vary with buffer pH or incubation time). For example, carbonic anhydrase inhibition data discrepancies arise from differences in isoform specificity (CAH1 vs. CAH2) .

- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing ethanesulfonyl with methylsulfonyl) to isolate contributions to bioactivity .

Q. What are the mechanistic implications of sulfonylpyrazole participation in heterocyclic annulation reactions?

- Cycloaddition Reactions : The sulfonyl group stabilizes transition states in [3+2] cycloadditions, enabling regioselective formation of triazolo-pyrazoles. For example, reactions with nitrile oxides yield fused heterocycles under mild conditions (60°C, 12h) .

- Byproduct Analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., dimerization vs. annulation) .

Q. How can computational methods guide the design of sulfonylpyrazole-based inhibitors?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses to targets like cyclooxygenase-2 (COX-2), with sulfonyl oxygen atoms forming hydrogen bonds to Arg120 and Tyr355 .

- MD Simulations : Assess dynamic stability of inhibitor-enzyme complexes over 100 ns trajectories, highlighting critical residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.